molecular formula C12H11ClN2O B8530723 2-chloro-N,N-dimethylquinoline-4-carboxamide

2-chloro-N,N-dimethylquinoline-4-carboxamide

Cat. No. B8530723
M. Wt: 234.68 g/mol
InChI Key: VMVOSKUTHKGKAD-UHFFFAOYSA-N
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Patent
US08044068B2

Procedure details

To a mixture of 2-chloroquinoline-4-carboxylic acid (5.0 g) and THF (48 mL) was added a small amount of DMF, followed by addition of thionyl chloride (1.8 mL) with ice cooling. The mixture was stirred at room temperature for 1 h and then at 60° C. for 1 h. The mixture was cooled to room temperature and then concentrated under reduced pressure, and the residue was diluted with chloroform (30 mL). The mixture was ice-cooled, followed by addition of 50% aqueous dimethyl amine (20 mL), and the mixture was stirred for 10 min. 1 M aqueous sodium hydroxide was added, the mixture was extracted with chloroform, the organic layer was dried with anhydrous magnesium sulfate, then the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7:3) to obtain the title compound (4.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]([OH:14])=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C1COCC1.S(Cl)(Cl)=O.[CH3:24][N:25](C=O)[CH3:26]>>[CH3:24][N:25]([CH3:26])[C:12]([C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([Cl:1])[CH:11]=1)=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
48 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with chloroform (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
followed by addition of 50% aqueous dimethyl amine (20 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
1 M aqueous sodium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=O)C1=CC(=NC2=CC=CC=C12)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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